

Benchmarking Digitoxin's Potency: A Comparative Guide to Novel Synthetic Cardiac Glycosides

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Compound of Interest		
Compound Name:	Digitoxin	
Cat. No.:	B075463	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the established cardiac glycoside, **Digitoxin**, against a selection of novel synthetic and semi-synthetic cardiac glycosides. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting the Na+/K+-ATPase pump and related signaling pathways.

Data Presentation: Comparative Potency of Cardiac Glycosides

The following tables summarize the inhibitory potency (IC50) of **Digitoxin** and various novel synthetic cardiac glycosides against Na+/K+-ATPase and their cytotoxic effects on different human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, and these values should be considered as a guide for relative potency.

Table 1: Inhibition of Na+/K+-ATPase Activity



Compound	Enzyme Source	IC50 (nM)	Reference
Digitoxin	Human Kidney	167	[1]
Digoxin	Human Kidney	147	[1]
Ouabain	Human Kidney	89	[1]
UNBS-1450	(Not Specified)	10-100 (general range for CGs)	[2]
21-Benzylidene Digoxin	(Not Specified)	(Data Not Available)	
ZM226	(Not Specified)	(Data Not Available)	

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Digitoxin	SUP-B15	Acute Lymphoblastic Leukemia	2	[2]
CCRF-CEM	Acute Lymphoblastic Leukemia	120	[2]	
Hct116	Colorectal Carcinoma	(Moderately resistant)	[2]	
Digoxin	HT-29	Colon Cancer	380	[3]
MV4;11	Myeloid Leukemia	100	[3]	
THP-1	Myeloid Leukemia	59	[3]	_
Kasumi-1	Myeloid Leukemia	89	[3]	_
H1299	Non-small Cell Lung Cancer	62	[3]	_
Ouabain	SUP-B15	Acute Lymphoblastic Leukemia	4	[2]
Proscillaridin A	Various	Solid & Hematological Tumors	6.4 - 76	
Mono-O- digitoxoside 1	NCI-H460	Non-small Cell Lung Cancer	(More potent than di/tri-O- digitoxosides)	[4]
α-oriented O- glycosides (5a, 6a, 7a)	A549	Non-small Cell Lung Cancer	~10-100	[5]



β-oriented Oglycosides (5b, A549

6b, 7b)

Non-small Cell
Lung Cancer

(Much less toxic) [5]

Experimental Protocols In Vitro Assessment of Na+/K+-ATPase Inhibition (Colorimetric Assay)

This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available)
- Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
- ATP solution (e.g., 2 mM in water)
- Test compounds (**Digitoxin** and novel synthetic cardiac glycosides) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate Standard solution (e.g., 1 mM KH2PO4)
- Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
- 96-well microplate
- Microplate reader

Procedure:

 Prepare Reagents: Prepare all solutions and buffers and allow them to reach room temperature.



- Prepare Standard Curve: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 μM).
- Enzyme Reaction Setup:
 - In a 96-well plate, add 50 μL of Assay Buffer to each well.
 - \circ Add 10 μ L of various concentrations of the test compound or vehicle control (for total activity) to the respective wells.
 - Add 20 μL of the purified Na+/K+-ATPase enzyme solution to each well.
 - Incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.
- Initiate Reaction: Start the enzymatic reaction by adding 20 μL of the ATP solution to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop Reaction & Color Development: Stop the reaction by adding 100 μL of the colorimetric reagent to each well. This reagent will also react with the released inorganic phosphate to produce a colored product.
- Read Absorbance: After a short incubation at room temperature to allow for color development (e.g., 10-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all readings.
 - Use the standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.



 Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Intracellular Calcium Concentration (Fura-2 AM Method)

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to treatment with cardiac glycosides using the ratiometric fluorescent indicator Fura-2 AM.[6][7][8][9][10]

Materials:

- Adherent cells (e.g., a relevant cancer cell line or cardiomyocytes) cultured on glass-bottom dishes or 96-well black-walled, clear-bottom plates.
- Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
- Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, with and without calcium and magnesium.
- Pluronic F-127 (to aid in dye loading).
- Probenecid (to inhibit dye extrusion).
- Test compounds (Digitoxin and novel synthetic cardiac glycosides).
- Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

- Cell Preparation: Seed cells onto the appropriate imaging plates and allow them to adhere and grow to the desired confluency.
- Dye Loading:
 - \circ Prepare a loading buffer containing Fura-2 AM (final concentration typically 2-5 μ M), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBSS.



- Remove the culture medium from the cells and wash once with HBSS.
- Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
- Washing and De-esterification:
 - After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
 - Add fresh HBSS (containing Probenecid if used during loading) and incubate for another
 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2
 AM by intracellular esterases.

· Imaging:

- Mount the plate on the fluorescence imaging system.
- Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
- Add the test compound at the desired concentration and continue to record the fluorescence ratio (F340/F380) over time.

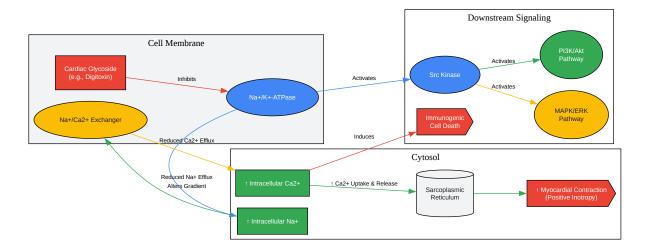
Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
- An increase in this ratio indicates an increase in [Ca2+]i.
- Plot the change in the F340/F380 ratio over time to visualize the calcium response to the compound.
- Dose-response curves can be generated by plotting the peak change in the fluorescence ratio against the concentration of the test compound.

Mandatory Visualizations



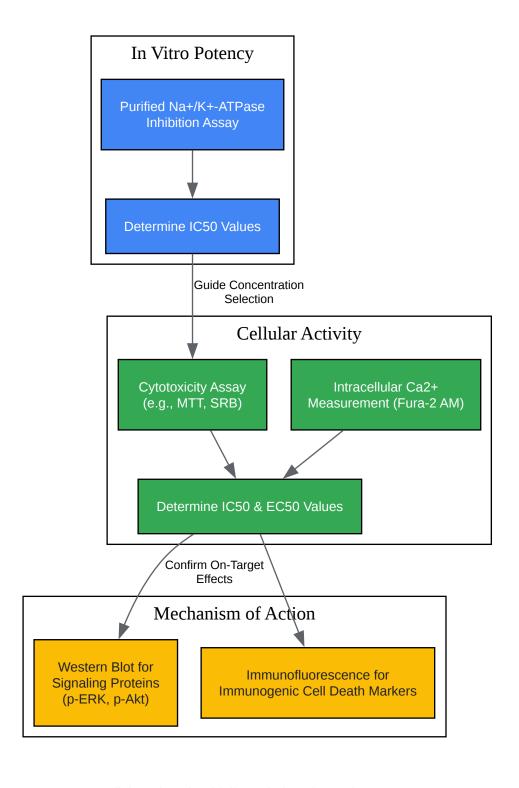
Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of cardiac glycosides.





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Caption: Experimental workflow for benchmarking cardiac glycosides.



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